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Chloro(phenylsulfonyl)azanide

Cat. No.: B12347114
M. Wt: 190.63 g/mol
InChI Key: XYOKVUPZLWJNIZ-UHFFFAOYSA-N
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Description

Contextualization within N-Halosulfonamide Reagent Chemistry

N-halosulfonamides are characterized by the presence of a halogen atom attached to the nitrogen of a sulfonamide group. This arrangement results in a polarized N-X bond (where X is a halogen), making the halogen atom electrophilic. A well-known example in this class is Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, which is widely used as an oxidizing agent and a source of electrophilic chlorine and nitrogen anions. rsc.orgacs.orgub.edu

Chloro(phenylsulfonyl)azanide is the conjugate base of N-chlorobenzenesulfonamide. researchgate.net Similar to its tosyl analog, the N-Cl bond in this compound is the key to its reactivity. The electron-withdrawing nature of the phenylsulfonyl group enhances the electrophilicity of the chlorine atom, making it a potential chlorinating agent. A related compound, N-Chloro-N-(phenylsulfonyl)benzenesulfonamide, which can be considered a dimer of the parent acid of this compound, has been effectively used for the chlorination of activated arenes and heterocycles without the need for an activator. chemicalbook.com This highlights the inherent reactivity of the N-chloro-phenylsulfonyl moiety.

The general reactivity of N-halosulfonamides can be summarized as follows:

Source of Electrophilic Halogen: The polarized N-X bond allows for the transfer of a positive halogen species (X⁺) to a nucleophile.

Source of Nitrogen Anions: The sulfonamide group can stabilize a negative charge on the nitrogen atom, making these compounds sources of nitrenoids or nitrogen anions. rsc.org

Oxidizing Agents: The positive halogen can act as an oxidizing agent in various transformations.

Significance as a Versatile Precursor and Reactive Intermediate in Synthetic Transformations

The dual reactivity of this compound as both a source of electrophilic chlorine and a potential nitrogen nucleophile or precursor to reactive nitrene intermediates makes it a valuable tool in synthetic organic chemistry. vanderbilt.edu Its utility lies in its ability to participate in a range of transformations to construct complex molecular architectures.

As a Precursor:

The phenylsulfonyl group in this compound can act as a protecting or activating group. For instance, the related N-phenylsulfonyl group is utilized in the synthesis of quinoline (B57606) derivatives. google.com The synthesis of various N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides demonstrates the versatility of the sulfonamide nitrogen in forming new C-N bonds with different electrophiles. asianpubs.org

As a Reactive Intermediate:

The N-Cl bond is the primary site of reactivity, enabling this compound to act as an intermediate in various reactions. Its potential applications, extrapolated from the reactivity of analogous compounds, include:

Chlorination: As mentioned, it can serve as a chlorinating agent for electron-rich aromatic and heterocyclic systems. chemicalbook.com

Amination: The nitrogen atom can be transferred to various substrates. For example, N-halosulfonamides are used in the Sharpless oxyamination to convert alkenes into vicinal aminoalcohols. rsc.org

Synthesis of Heterocycles: N-halosulfonamides are instrumental in the synthesis of nitrogen-containing heterocycles such as aziridines. rsc.org Furthermore, cycloaddition reactions involving N-phenylsulfonyl imines, which can be conceptually derived from precursors like this compound, lead to the formation of complex heterocyclic systems. rsc.orgnih.gov

The following table summarizes some of the key properties of this compound:

PropertyValue
IUPAC Namebenzenesulfonyl(chloro)azanide
Molecular FormulaC₆H₅ClNO₂S⁻
Molecular Weight190.63 g/mol
Exact Mass189.9729523 Da
Charge-1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area65.8 Ų
PubChem CID4374726

Data sourced from PubChem. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClNO2S- B12347114 Chloro(phenylsulfonyl)azanide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonyl(chloro)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5H/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOKVUPZLWJNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClNO2S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Chloro Phenylsulfonyl Azanide and Analogous N Chlorosulfonamides

Direct N-Chlorination Strategies for Sulfonamide Precursors

The most direct route to N-chlorosulfonamides involves the chlorination of a corresponding sulfonamide precursor. This approach is fundamental and has been refined to improve yield, purity, and safety.

Chlorination of Phenylsulfonamide and Related Arylsulfonamides

The direct N-chlorination of phenylsulfonamide and other arylsulfonamides is a common method for preparing compounds like Chloro(phenylsulfonyl)azanide. This transformation is typically achieved by reacting the sulfonamide with a suitable chlorinating agent. A variety of reagents and conditions have been developed for this purpose.

Historically, harsh reagents such as chlorosulfonic acid or oxidative chlorinating agents like aqueous chlorine, thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂) were used, but these methods often suffer from low functional group tolerance and aggressive reaction conditions. nih.gov Milder and more selective methods have since been developed. Common laboratory-scale chlorinating agents include:

Calcium Hypochlorite (B82951) (Ca(OCl)₂): This reagent, often used with moist alumina, provides a straightforward method for the N-chlorination of sulfonamides, frequently resulting in quantitative yields. beilstein-journals.org

Sodium Hypochlorite (NaOCl): An aqueous solution of sodium hypochlorite is an effective and common chlorinating agent for preparing N-chloro derivatives of compounds like N,N-Dimethylsulfamide. evitachem.com

N-Chlorosuccinimide (NCS): NCS is another widely used reagent for the synthesis of N-chloro compounds and can be used to generate sulfonimidoyl chloride intermediates in situ. nih.gov

The choice of chlorinating agent can depend on the specific substrate and the desired scale of the reaction. For instance, visible light-induced methods using triphenylphosphine (B44618) and an iodide source can promote the formation of amidyl radicals from N-chloro-arylsulfonamides for cyclization reactions. rsc.org

Controlled Salt Formation and Purity Enhancement Protocols

A key strategy for enhancing the purity, stability, and ease of handling of N-chlorosulfonamides is their conversion into stable salts. The sodium salts of N-chlorosulfonamides are particularly common and are often crystalline, stable solids, which contrasts with the often-unstable nature of the free N-chloroamides.

Classic examples of this strategy include Chloramine-T and Chloramine-B. Chloramine-T is the sodium salt of N-chloro-p-toluenesulfonamide, while Chloramine-B is the sodium salt of N-chlorobenzenesulfonamide. bionity.comnih.gov These compounds are N-chlorinated and N-deprotonated sulfonamides that are widely used as mild disinfectants and oxidizing agents. bionity.com

The formation of these salts is an effective purification method. The process generally involves the chlorination of the parent sulfonamide under basic conditions, or the treatment of the synthesized N-chloro-sulfonamide with a base like sodium carbonate. researchgate.net For immobilized N-chlorosulfonamides, the sodium forms are noted to exist as the salt of N-chloro-sulfoximidic acid, which can be converted to the H-form (the actual N-chlorosulfonamide) by treatment with acid. researchgate.neteu-jr.eu This reversible salt formation can be exploited for purification, as the solubility characteristics of the salt versus the free amide differ significantly, allowing for separation from impurities. google.com

Utilizing Related N-Halosulfonamide Reagents in Synthesis

Beyond the direct synthesis and use of this compound, a range of related N-halosulfonamide reagents have been developed. These compounds often exhibit unique reactivity, enhanced stability, or broader substrate scopes, making them valuable tools in modern organic synthesis.

N-Chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) as a Synthetic Chlorinating Agent

N-Chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) is a highly effective and recyclable chlorinating agent. researchgate.netlookchem.com It is used for the direct chlorination of activated arenes and heterocycles, often without the need for an external activator. researchgate.netx-mol.com An improved synthetic method for NCBSI avoids the use of hazardous reagents like t-butyl hypochlorite. researchgate.net

A significant advantage of NCBSI is its eco-friendly nature; the sulfonamide precursor, N-(phenylsulfonyl)benzenesulfonamide, can be recovered from the reaction mixture and recycled to synthesize more NCBSI. researchgate.netresearchgate.net The reagent's high reactivity is attributed to factors including a longer N-Cl bond length and lower bond dissociation energy compared to other N-chloro reagents. researchgate.netacs.org

Beyond chlorination, NCBSI has diverse applications. In combination with potassium iodide (KI), it generates iodine monochloride (I-Cl) in situ, providing an efficient system for the iodination of aromatic compounds. researchgate.netacs.org It is also employed in the oxidative chlorosulfonation of S-alkyl isothiouronium salts to produce alkyl sulfonyl chlorides. thieme-connect.com

Research Findings on NCBSI
ApplicationKey FeatureReference
Chlorination of ArenesActivator-free, expeditious, and eco-friendly. researchgate.netx-mol.com
Iodination of AromaticsUsed with KI to generate I-Cl in situ. researchgate.netacs.org
Synthesis of Alkyl Sulfonyl ChloridesMediates oxidative chlorosulfonation of S-alkyl isothiouronium salts. thieme-connect.com
RecyclabilityPrecursor can be recovered and reused. researchgate.netresearchgate.net

Applications of N-Chloro-N-fluorobenzenesulfonylamide (CFBSA) as a Multifunctional Reagent

N-Chloro-N-fluorobenzenesulfonylamide (CFBSA) is a novel and versatile reagent with high reactivity and stability. rsc.org It is conveniently prepared in high yield from the inexpensive industrial disinfectant Chloramine B, by reaction with Selectfluor or dilute fluorine gas. rsc.orgrsc.orgrsc.org The presence of a highly electronegative fluorine atom on the nitrogen enhances the electrophilic character of the chlorine atom, making CFBSA a potent chlorinating agent. sioc-journal.cn

CFBSA has a broad range of applications:

Chlorination: It effectively chlorinates a wide variety of substrates, including electron-rich aromatics and carbonyl compounds. rsc.orgrsc.org The reaction often exhibits good selectivity, allowing for the formation of mono-, di-, or trichlorinated products by controlling the reaction conditions. rsc.org

Aminochlorination: CFBSA can undergo catalyst-free aminochlorination with alkenes to produce chloroamine adducts, which are valuable synthetic intermediates. researchgate.net

Bromination: In conjunction with potassium bromide (KBr), CFBSA provides an efficient system for the bromination of substrates like 1,3-diketones, phenols, and aromatic amines. researchgate.net

Palladium Catalysis: In palladium-catalyzed reactions, CFBSA can function as both the chlorine source and the oxidant for C-H chlorination of anilides. sioc-journal.cnsioc-journal.cn

Substrate Scope of CFBSA as a Chlorinating Agent
Substrate ClassProduct TypeReference
Electron-rich AromaticsChlorinated Arenes rsc.org
AlkenesVicinal Chloroamines researchgate.net
Anilides (with Pd catalyst)Ortho-chlorinated Anilides sioc-journal.cnsioc-journal.cn
1,3-Diketones (with KBr)Brominated Diketones researchgate.net

Preparation and Utility of N-Substituted Sulfonamide-Derived Chlorinating Agents

The broader class of N-substituted sulfonamide-derived chlorinating agents encompasses a variety of structures tailored for specific applications. The synthesis generally involves the N-chlorination of a pre-existing N-substituted sulfonamide. researchgate.net These reagents are often used as sources of electrophilic chlorine or as precursors to nitrogen-centered radicals for addition and cyclization reactions. beilstein-journals.orgrsc.org

For example, N-chloro-N-alkyl-p-toluenesulfonamides have been employed as initiators in copper-mediated atom transfer radical polymerization (ATRP). itu.edu.tr Furthermore, the general class of N-chlorosulfonamides is widely used in the aminochlorination of olefins. rsc.org These reactions can be promoted by transition metals like copper or by visible light, sometimes without an external catalyst, highlighting the inherent reactivity of the N-Cl bond. beilstein-journals.orgrsc.orgnih.gov In these transformations, the N-chlorosulfonamide serves as a bifunctional reagent, providing both the nitrogen and chlorine atoms to the product in an atom-economical fashion. rsc.org

The development of these diverse N-substituted chlorinating agents continues to expand the toolkit of synthetic chemists, enabling novel transformations under increasingly mild and selective conditions. rsc.org

Synthesis of Diverse Sulfonylazanide-Based Reagents and Derivatives

The development of novel synthetic methodologies for sulfonylazanide-based compounds has expanded the toolkit for organic chemists, enabling the introduction of the sulfamoyl group and related functionalities into complex molecules with greater efficiency and selectivity. This section details the synthesis of specific sulfamoylation reagents and functionalized bis(phenylsulfonyl)methane (B177063) derivatives, highlighting their design and synthetic routes.

Design and Synthesis of N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide and Related Sulfamoylation Reagents

The strategic design of sulfamoylation reagents is crucial for their successful application in synthetic chemistry. A key example is the development of N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide, a convenient and efficient reagent for the sulfamoylation of alcohols and phenols. researchgate.netnih.gov This reagent is an ambient temperature-stable solid that offers high to modest yields in reactions with primary and secondary alcohols, as well as phenols. researchgate.netnih.gov Its design as a stable, easy-to-handle compound represents a significant advancement, particularly for late-stage functionalization in the synthesis of complex molecules like the NEDD8-activating enzyme (NAE) inhibitor, pevonedistat (B1684682) (MLN4924). researchgate.netresearchgate.net

The synthesis of the target sulfamates using this reagent is straightforward. The general procedure involves the reaction of an alcohol with N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide in a suitable solvent like acetonitrile. The reaction proceeds smoothly at ambient temperature. researchgate.net The tert-butoxycarbonyl (Boc) protecting group can then be readily removed using aqueous HCl to yield the final sulfamate (B1201201) product.

The reagent exhibits notable selectivity, with the relative rate of reaction being primary alcohols > phenols > secondary alcohols, while tertiary alcohols are significantly less reactive. researchgate.netnih.gov This selectivity makes it a valuable tool for the selective sulfamoylation of polyhydroxylated compounds. researchgate.netnih.gov The utility of this reagent was demonstrated in a multi-kilogram scale cGMP production of pevonedistat, highlighting its robustness and practicality for industrial applications. researchgate.net

Table 1: Sulfamoylation of Various Alcohols using N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide

EntryAlcohol SubstrateProductYield (%)
1Phenol (B47542)Phenyl sulfamate85
21-HexanolHexyl sulfamate92
3CyclohexanolCyclohexyl sulfamate65
4Benzyl alcoholBenzyl sulfamate95
52-Phenylethanol2-Phenylethyl sulfamate90

Note: The yields are for the final deprotected sulfamate products. The reaction conditions and workup procedures are as described in the source literature.

Synthetic Routes to Functionalized Bis(phenylsulfonyl)methane Derivatives

Bis(phenylsulfonyl)methane and its derivatives are versatile building blocks in organic synthesis. The development of synthetic routes to functionalized bis(phenylsulfonyl)methane derivatives has provided new avenues for the diverse functionalization of various molecular scaffolds. researchgate.net

A significant advancement in this area is the palladium-catalyzed coupling reaction of bis(phenylsulfonyl)methane with aryl halides. researchgate.net This methodology allows for the preparation of a wide array of bis(phenylsulfonyl)methyl arenes in good yields. researchgate.net The resulting products are valuable intermediates, as the bis(phenylsulfonyl)methyl group can be transformed into other functional groups, including methyl, trideuteriomethyl, ethyl, and carboxyl groups. researchgate.net This two-step sequence effectively provides a new method for the diverse functionalization of aryl halides. researchgate.net

The synthetic utility of bis(phenylsulfonyl)methane derivatives is further exemplified by the development of an effective dehydrochlorination reaction of bis(phenylsulfonyl)alkanes to produce β,γ-unsaturated bis(phenylsulfonyl)olefins. rsc.org This reaction proceeds with an elimination and a concurrent double bond migration, yielding products with exclusively E geometry in good yields. rsc.org These olefinic products serve as valuable building blocks for further chemical diversification. rsc.org

Furthermore, fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) has emerged as a widely used pronucleophile for nucleophilic monofluoromethylation reactions. orgsyn.org The strong electron-withdrawing nature of the two phenylsulfonyl groups facilitates the deprotonation of the adjacent carbon, generating a stabilized fluoromethide species that can react with various electrophiles. orgsyn.org This reagent has been successfully employed in Michael additions to α,β-unsaturated compounds and in enantioselective allylic monofluoromethylation of allyl acetates using a palladium catalyst. orgsyn.orgorgsyn.org

Table 2: Examples of Functionalized Bis(phenylsulfonyl)methane Derivatives and their Synthetic Precursors researchgate.net

EntryAryl HalideProductYield (%)
14-Bromoanisole1-(bis(phenylsulfonyl)methyl)-4-methoxybenzene85
21-Bromonaphthalene1-(bis(phenylsulfonyl)methyl)naphthalene78
34-Bromobenzonitrile4-(bis(phenylsulfonyl)methyl)benzonitrile82
42-Bromopyridine2-(bis(phenylsulfonyl)methyl)pyridine65
51-Bromo-4-(trifluoromethyl)benzene1-(bis(phenylsulfonyl)methyl)-4-(trifluoromethyl)benzene88

Note: The yields are for the palladium-catalyzed coupling reaction of bis(phenylsulfonyl)methane with the respective aryl halide. researchgate.net

Mechanistic Investigations of Chloro Phenylsulfonyl Azanide Reactivity

Electrophilic and Nucleophilic Reaction Pathways

Role of the Chlorine Atom as a Leaving Group in Nucleophilic Substitution Reactions

The chlorine atom in chloro(phenylsulfonyl)azanide functions as a leaving group, enabling nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic center, leading to the displacement of the chloride ion. This process is fundamental to the synthesis of various derivatives. The efficiency of the chlorine atom as a leaving group is a key factor in the utility of this compound in organic synthesis.

Nucleophilic substitution reactions can proceed through two primary mechanisms: S(_N)1 and S(_N)2. uky.edu In an S(_N)1 reaction, the leaving group departs in a slow, rate-determining step to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. uky.edu In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, in a single concerted step. uky.edu The specific mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

The reactivity of this compound in nucleophilic substitution is exemplified by its reactions with various nucleophiles. For instance, it can react with amines to form sulfonamides, a reaction of significant importance in medicinal chemistry.

Reactivity of the Sulfonyl Group in Amine Condensation and Sulfonamide Formation

The sulfonyl group in this compound is highly reactive towards amines, leading to the formation of sulfonamides. This reaction, a type of amine condensation, is a cornerstone of sulfa drug synthesis. The general reaction involves the displacement of the chloride by an amine.

The synthesis of sulfonamides can be achieved under various conditions. organic-chemistry.orgnih.gov Microwave irradiation has been shown to be an effective method for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, demonstrating good functional group tolerance and high yields. organic-chemistry.org Another approach involves the in-situ preparation of sulfonyl chlorides from thiols, which then react with amines to produce sulfonamides. organic-chemistry.org

Recent advancements have focused on developing milder and more efficient methods for sulfonamide synthesis. nih.gov For example, the use of calcium triflimide as a Lewis acid has been shown to activate sulfonyl fluorides for reaction with a wide range of amines, producing sulfonamides in good to excellent yields. nih.gov This method is notable for its broad substrate scope, encompassing both sterically and electronically diverse sulfonyl fluorides and amines. nih.gov

The following table provides a summary of research findings on sulfonamide synthesis:

MethodReagentsKey Features
Microwave-assisted synthesisSulfonic acids/salts, aminesGood functional group tolerance, high yields organic-chemistry.org
In-situ sulfonyl chloride formationThiols, NCS, TBACl, H₂O, aminesConvenient one-pot synthesis organic-chemistry.org
Lewis acid catalysisSulfonyl fluorides, amines, Ca(NTf₂)₂Mild conditions, broad substrate scope nih.gov

Oxidative and Reductive Transformation Mechanisms

Pathways Leading to Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in this compound can undergo oxidation to form sulfoxides and sulfones. These transformations are significant as sulfoxides and sulfones are important structural motifs in many biologically active compounds. The oxidation of sulfides to sulfoxides is generally a more facile process than the subsequent oxidation to sulfones. researchgate.net

Various oxidizing agents can be employed for these transformations. Hydrogen peroxide, in combination with a suitable catalyst, is a common reagent for the oxidation of sulfides. Photocatalysis has also emerged as a powerful tool for the selective oxidation of sulfides. nih.gov For instance, using TiO₂ as a photocatalyst, diphenyl sulfide (B99878) can be selectively oxidized to either the corresponding sulfoxide or sulfone by controlling the reaction conditions. nih.gov

The mechanism of these oxidations often involves radical intermediates. In photocatalytic systems, hydroxyl and superoxide (B77818) radicals can play a crucial role. nih.gov The initial step can be the oxidation of the sulfide to a radical cation, which then reacts further to yield the sulfoxide or sulfone. nih.gov

Radical-Mediated Processes and Electron Transfer Mechanisms

Generation and Chemical Behavior of Aminium Radicals in C-H Amination

This compound and related N-chloroamines can serve as precursors to aminium radicals, which are highly reactive intermediates in C-H amination reactions. torvergata.itnih.govstrath.ac.uk These radicals can be generated under photochemical conditions, often involving UV irradiation. strath.ac.ukrsc.orgwhiterose.ac.uk The process typically involves the homolytic cleavage of the N-Cl bond.

Aminium radicals are electrophilic species that can readily react with electron-rich C-H bonds, leading to the formation of new C-N bonds. nih.gov This reactivity has been exploited for the direct amination of arenes and the functionalization of sp³ C-H bonds. nih.govrsc.org The site-selectivity of these reactions can be influenced by both steric and polar effects. torvergata.itnih.gov

The generation of aminium radicals from N-chloroamines has enabled the development of practical and selective C-H chlorination and amination protocols. torvergata.itnih.gov These methods often proceed via a radical chain mechanism, allowing for the efficient functionalization of a broad range of substrates. torvergata.itnih.gov

The table below summarizes key aspects of aminium radical generation and reactivity:

PrecursorGeneration MethodReactive SpeciesApplication
N-chloroaminesPhotolysis (UV light) strath.ac.ukrsc.orgwhiterose.ac.ukAminium radicals torvergata.itnih.govstrath.ac.ukC-H amination of arenes rsc.orgwhiterose.ac.uk, sp³ C-H chlorination torvergata.itnih.gov

Metal-Mediated and Catalytic Reaction Mechanisms

The reactivity of this compound and related N-chloro-N-metallo sulfonamides is harnessed in a variety of powerful transition metal-catalyzed reactions. Mechanistic investigations have been crucial in understanding and optimizing these transformations, particularly in the realms of palladium-catalyzed C-H chlorination and transition metal-catalyzed amination reactions. These studies reveal intricate catalytic cycles involving key steps such as C-H activation, metal center oxidation, and reductive elimination.

Mechanistic Studies of Palladium-Catalyzed C-H Activation and Subsequent Chlorination

Palladium-catalyzed C-H chlorination provides a direct route to valuable aryl chlorides, and mechanistic studies have illuminated the pathway by which these reactions occur. While direct studies on this compound are specific, the general mechanism is well-understood from investigations using analogous chlorinating agents like N-chlorosuccinimide (NCS). nih.gov These reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov

The generally accepted catalytic cycle involves several key steps:

C-H Activation: The cycle commences with a ligand-directed C-H activation step. The substrate, which contains a directing group such as pyridine, coordinates to the Pd(II) catalyst. This is followed by the cleavage of a C-H bond to form a five-membered cyclopalladated intermediate, or palladacycle. nih.govnih.gov Detailed kinetic studies on related systems have shown that this cyclopalladation step is often the rate-limiting step of the entire catalytic process. nih.gov

Oxidation: The resulting Pd(II) palladacycle is then oxidized by the chlorinating agent (e.g., an N-chlorosulfonamide or NCS). This is a two-electron oxidation that converts the square planar Pd(II) center to an octahedral Pd(IV) intermediate. nih.govnih.gov This step is crucial as it sets up the palladium center for the subsequent bond-forming step.

Reductive Elimination: The final step is the reductive elimination of the C-Cl bond from the Pd(IV) complex. This step forms the desired chlorinated product and regenerates a Pd(II) species, which can re-enter the catalytic cycle. nih.gov The reductive elimination from a high-valent Pd(IV) intermediate is thermodynamically favorable for forming C-Cl bonds. nih.gov

Mechanistic investigations comparing Pd-catalyzed C-H chlorination with C-H acetoxylation have revealed important distinctions in the nature of the rate-limiting cyclopalladation step, highlighting differences in substrate and catalyst kinetic orders. nih.gov

Table 1: Key Mechanistic Aspects of Pd-Catalyzed C-H Chlorination
Mechanistic StepDescriptionKey IntermediateEvidence/Observation
C-H Activation / CyclopalladationLigand-directed cleavage of a C-H bond to form a palladacycle.Cyclopalladated Pd(II) ComplexIdentified as the rate-limiting step in kinetic studies. nih.gov
OxidationTwo-electron oxidation of the Pd(II) center by the N-chloro reagent.Pd(IV) ComplexProposed based on the requirement of an external oxidant. nih.govnih.gov
Reductive EliminationFormation of the C-Cl bond from the high-valent palladium center.-Regenerates the active Pd(II) catalyst for the next cycle. nih.gov

Elucidation of Stepwise Amination Mechanisms in Transition Metal Catalysis

Transition metal-catalyzed C-H amination offers a direct and atom-economical method for constructing C-N bonds, transforming ubiquitous C-H bonds into valuable amine functionalities. nih.gov Reagents like this compound are precursors to highly reactive metal-nitrene or metal-imido intermediates, which are central to these transformations. nih.govshareok.org The elucidation of the stepwise mechanisms has been key to developing more efficient and selective catalysts.

The mechanism of C-H amination is highly dependent on the choice of transition metal and the reaction conditions. However, a general pathway involves the following stages:

Formation of the Metal-Nitrene/Imido Intermediate: The catalytic cycle is initiated by the reaction of the transition metal catalyst with the N-chloro-sulfonamide reagent. This generates a highly electrophilic metal-nitrene (or metal-imido) species, with the expulsion of a chloride salt. This intermediate is the key aminating species in the cycle. nih.govshareok.org

C-N Bond Formation: The metal-nitrene intermediate then reacts with the substrate's C-H bond to form the new carbon-nitrogen bond. This step can proceed through two primary pathways:

Concerted Insertion: The C-N bond is formed in a single step where the nitrene inserts directly into the C-H bond. This pathway is often stereoretentive. Some iridium-catalyzed aminations are proposed to proceed via an "asynchronous concerted insertion". kaist.ac.kr

Stepwise Radical Mechanism: The reaction can also proceed in a stepwise manner. The metal-nitrene may first abstract a hydrogen atom from the substrate to form a carbon radical and a metal-amido species. Subsequent radical recombination then forms the C-N bond. This pathway often leads to a loss of stereochemical information. shareok.org Studies using radical-clock substrates in copper-catalyzed aminations with Chloramine-T have provided evidence for a stepwise process involving carbon radical intermediates. shareok.org

Mechanistic studies using dioxazolones as an alternative nitrogen source have further refined the understanding of the C-N bond-forming step, categorizing them as either "inner-sphere" (where the C-H and N-source are coordinated to the same metal center) or "outer-sphere" (where the metal-nitrenoid reacts with an external C-H bond) pathways. nih.govsnnu.edu.cn

Table 2: Comparison of Proposed Amination Mechanisms
Catalyst SystemProposed Key IntermediateC-N Bond Formation PathwaySupporting Evidence
Copper (Cu) with Chloramine-TCopper-Imido/Nitrene ComplexStepwise (via Carbon Radical) and Concerted ContributionRadical-clock experiments, kinetic isotope effect. shareok.org
Iridium (Ir)Iridium-NitrenoidAsynchronous Concerted InsertionComputational and experimental studies. kaist.ac.kr
Rhodium (Rh) / Iridium (Ir) with DioxazolonesMetal-AcylnitrenoidInner-sphere or Outer-sphere C-H InsertionMechanistic and computational investigations. nih.govsnnu.edu.cn

Strategic Applications of Chloro Phenylsulfonyl Azanide in Organic Synthesis

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful strategy in organic chemistry, offering a more atom- and step-economical approach to molecular construction by avoiding the need for pre-functionalized substrates. rsc.org Sulfonyl azides and their derivatives are key reagents in this field, particularly for C-H amination and amidation, enabling the direct conversion of C-H bonds into C-N bonds. rsc.org

Transition metal-catalyzed C-N bond formation has become a popular method for the selective transformation of otherwise unreactive C-H bonds into valuable N-functionalized molecules. rsc.org In this context, organic azides, especially sulfonyl azides, have proven to be highly effective amino sources and internal oxidants. rsc.org These reactions can proceed through either intra- or intermolecular pathways, guided by a directing group on the substrate that positions the metal catalyst in proximity to the targeted C-H bond. This directed approach facilitates the synthesis of sulfonamidates and related structures, which are important building blocks in medicinal chemistry and materials science. rsc.org The use of sulfonyl azides in these transformations highlights their potential for creating N-functionalized molecules in an efficient and sustainable manner. rsc.org

A significant challenge in C-H functionalization is achieving selectivity at a single, desired site within a complex molecule that may possess multiple reactive C-H bonds. Methodologies utilizing reagents derived from benzenesulfonamide (B165840) have demonstrated remarkable success in addressing this challenge. For instance, a rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines has been developed using N-fluorobenzenesulfonimide (NFSI) as the amino source. researchgate.net This method exhibits exceptional functional group tolerance and achieves high site-selectivity, directing the amination to the ortho-position of one of the aryl substituents. researchgate.net The ability to override inherent electronic and steric biases allows for the precise modification of complex scaffolds, a critical capability for late-stage functionalization in drug discovery. rsc.orgresearchgate.net This type of selective C-H amination provides access to privileged β-amino alcohol architectures and other valuable motifs that are otherwise difficult to synthesize. researchgate.net

Controlling the position of substitution (regiocontrol) is paramount in aromatic C-H functionalization. In aromatic C-H amination, strategies often rely on directing groups or the inherent electronic properties of the substrate. However, advanced catalytic systems can override these native tendencies to install amino groups at specific positions. The rhodium-catalyzed amination of 2,4-diarylquinazolines with NFSI, for example, consistently yields the ortho-aminated product on the 2-aryl ring, even in the presence of other accessible aromatic C-H bonds. researchgate.net The optimization of reaction conditions, including the choice of catalyst, solvent, and additives, is crucial for achieving this high level of regioselectivity. researchgate.net Other innovative approaches, such as electrochemical strategies that generate highly electrophilic nitrogen-centered radicals, have also been developed to achieve excellent yields and single-regioisomer products in aromatic C-H amination. nih.gov

Table 1: Optimization of Reaction Conditions for Rhodium-Catalyzed Amination of 2-(o-tolyl)-4-(p-tolyl)quinazoline researchgate.net

Entry Catalyst Solvent Temperature (°C) Yield (%)
1 [RhCp*Cl2]2 DCE 100 75
2 [RhCp*Cl2]2 DCM 100 35
3 [RhCp*Cl2]2 DMF 100 0
4 [RhCp*Cl2]2 DMSO 100 0
5 [Ru(p-cymene)Cl2]2 DCE 100 15
6 [IrCp*Cl2]2 DCE 100 0
7 [RhCp*Cl2]2 DCE 80 45
8 [RhCp*Cl2]2 DCE 120 66
9 [RhCp*(OAc)2] DCE 100 81
10 RhCp*(MeCN)32 DCE 100 85

Reaction conditions: quinazoline (B50416) substrate (0.2 mmol), NFSI (2.0 equiv.), catalyst (1 mol %), and solvent (2.0 mL). Data sourced from the Journal of Chemical Research.

Heterocycle Synthesis and Functionalization

Heterocyclic compounds are foundational scaffolds in pharmaceuticals and agrochemicals. Reagents like chloro(phenylsulfonyl)azanide are instrumental in the synthesis and functionalization of nitrogen-containing heterocycles, providing efficient pathways to diverse and complex ring systems. nih.govresearchgate.net

The synthesis of nitrogenous heterocycles is a cornerstone of medicinal chemistry. Phenylsulfonyl derivatives play a crucial role in constructing these valuable motifs.

Pyrimidinesulfonamides: A novel synthesis of N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamides has been achieved through the reaction of an acrylonitrile (B1666552) intermediate with N-arylsulfonated guanidines in the presence of a base. nih.govresearchgate.net This method provides a direct route to complex pyrimidinesulfonamide scaffolds, which have been evaluated for their potential biological activities. nih.govresearchgate.net The reaction proceeds via a Michael addition pathway, demonstrating the utility of sulfonyl-activated reagents in multicomponent reactions for building heterocyclic libraries. nih.govresearchgate.net

Table 2: Examples of Synthesized Pyrimidinesulfonamide Derivatives nih.gov

Compound Aryl Group (Ar) Yield (%)
5a Phenyl 85
5b 4-Methylphenyl 87

Yields based on the reaction of 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile with the corresponding N-arylsulfonated guanidine. Data sourced from PubMed Central.

2-Pyridones: The 2-pyridone core is a privileged structure found in numerous natural products and pharmaceuticals. iipseries.orgsemanticscholar.org An efficient protocol for preparing 2-pyridones involves the 1,4-addition of 2-(phenylsulfinyl)acetamide (B1254668) to α,β-unsaturated ketones, which is then followed by cyclization and elimination of the sulfoxide (B87167) group. nih.gov Additionally, N-sulfonamide 2-pyridone derivatives have been synthesized by reacting benzothiazol sulfonylhydrazide with ketene (B1206846) dithioacetal derivatives. researchgate.net These methods showcase the versatility of sulfonyl- and sulfinyl-containing building blocks in assembling the 2-pyridone ring system. nih.govresearchgate.net

The synthesis of saturated six-membered heterocycles containing sulfur, nitrogen, and oxygen, such as 1,2,3-oxathiazinane 2,2-dioxides, is of interest in medicinal chemistry. While the direct tandem sulfamoylation and aza-Michael cyclization to form oxathiazinane dioxides is a specific transformation, closely related structures like 1,2,3-oxathiazolidine 2,2-dioxides (five-membered rings) are readily constructed. The synthesis of these related heterocycles often involves the reaction of a β-amino alcohol with a sulfonylating agent like sulfuryl chloride in the presence of a base. This proceeds via a tandem reaction sequence involving N-sulfamoylation followed by an intramolecular cyclization (an SN2-type reaction rather than an aza-Michael addition) where the hydroxyl group displaces a chloride. For example, tert-butyl (S)-(2-hydroxypropyl)carbamate can be converted to tert-butyl (S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. google.com Similarly, the synthesis of fused heterocyclic systems like thieno[2,3-e] nih.govnih.govnih.govthiadiazine 1,1-dioxides has been accomplished through the cyclization of isocyanates generated from the Curtius rearrangement of sulfamoylcarboxy azides. clockss.org

Table 3: Synthesis of Substituted 1,2,3-Oxathiazolidine 2,2-Dioxide Derivatives google.com

Starting Amino Alcohol Product Yield (%)
tert-butyl (R)-(2-hydroxy-1-phenylethyl)carbamate tert-butyl (R)-4-benzyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide 56
tert-butyl (S)-(2-hydroxypropyl)carbamate tert-butyl (S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide 72

Data sourced from Google Patents, patent WO2019245974A1.

Formation of Key N-Functionalized Organic Molecules

The strategic application of this compound and related sulfamoylating agents has enabled significant advancements in the synthesis of N-functionalized organic molecules. These reagents provide pathways to crucial structural motifs, including sulfamates, sulfamides, and vicinal diamines, which are prevalent in molecules of biological and medicinal importance.

Sulfamoylation of Alcohols and Phenols for Complex Molecule Synthesis

The sulfamoylation of alcohols and phenols is a fundamental transformation for installing the sulfamate (B1201201) group, a key pharmacophore in many biologically active compounds. The reaction typically involves the treatment of an alcohol or phenol (B47542) with a suitable sulfamoylating agent. Historically, sulfamoyl chloride has been used, but its instability presents challenges. researchgate.net Modern methods often employ more stable, crystalline reagents that can be prepared on a gram scale and exhibit high shelf stability. galchimia.com

One such approach utilizes an N-(tert-butoxycarbonyl)-aminosulfonylpyridinium reagent, which acts as a Burgess-type reagent for the sulfamoylation of a wide range of alcohols and phenols. galchimia.com The reaction proceeds efficiently, and the resulting N-Boc-protected sulfamates can be deprotected under acidic conditions (e.g., 6 M aqueous HCl) to yield the final product. galchimia.com This method shows good to excellent yields even with sterically hindered or less reactive alcohols. galchimia.com

Another strategy involves the use of electron-deficient aryl sulfamates as activated group transfer reagents, catalyzed by a simple organic base like N-methylimidazole. nih.gov This catalytic method is notable for its mild conditions and its intrinsic selectivity for primary alcohols over secondary alcohols. nih.govorganic-chemistry.org The required aryl sulfamate donors are stable, crystalline solids that can be prepared on a large scale. nih.gov For industrial-scale applications, processes have been developed to produce sulfamoyl chloride more safely from chlorosulfonyl isocyanate and formic acid, which is then used for the sulfamoylation of alcohols and phenols in solvents like N,N-dimethyl acetamide (B32628) (DMA) or N-methyl pyrrolidone (NMP). google.com This optimized process allows for a significant reduction in the amount of sulfamoylating agent needed, minimizing side-product formation. google.com

Table 1: Comparison of Sulfamoylation Methods for Alcohols and Phenols

MethodSulfamoylating AgentCatalyst/ConditionsKey Advantages
Burgess-type ReagentN-(tert-butoxycarbonyl)-aminosulfonylpyridiniumAcidic deprotection (e.g., 6 M HCl)Stable, crystalline reagent; good for a wide range of substrates. galchimia.com
Catalytic Group TransferElectron-deficient aryl sulfamatesN-methylimidazoleMild conditions; high selectivity for 1° over 2° alcohols. nih.gov
Industrial ProcessIn situ generated sulfamoyl chlorideN,N-dimethyl acetamide or N-methyl pyrrolidone solventReduced excess of reagent; suitable for large-scale synthesis. google.com

Preparation of Sulfamates and Sulfamides as Valuable Intermediates

Sulfamates and sulfamides are crucial intermediates and structural motifs in medicinal chemistry. researchgate.net While often synthesized using the unstable sulfamoyl chloride, newer, more stable reagents have been developed to streamline their preparation. researchgate.net

Hexafluoroisopropyl sulfamate (HFIPS) has been identified as a bench-stable, solid sulfamoylating agent that reacts readily with a diverse range of alcohols, phenols, and amines under mild conditions. researchgate.net This method is highly efficient, and the reaction by-product, hexafluoroisopropanol, is easily removed, often allowing for the isolation of pure products with a simple workup. organic-chemistry.org Similarly, N-(tert-butoxycarbonyl)-aminosulfonylpyridinium serves as an effective reagent for synthesizing both sulfamates and sulfamides from the corresponding alcohols and amines. galchimia.com The protocol demonstrates high selectivity, with nitrogen nucleophiles reacting preferentially over oxygen nucleophiles, and primary alcohols reacting faster than secondary ones. galchimia.com

The synthesis of sulfamides can also be achieved by condensing an amine with sulfuryl chloride. conicet.gov.ar For more complex structures, such as monosubstituted sulfamides, a multi-step process involving the acidic hydrolysis of an N-alkoxycarbonyl sulfamide (B24259) derivative may be employed. conicet.gov.ar These versatile synthetic routes provide access to a wide array of sulfamate and sulfamide structures, which are valuable as organocatalysts and components of bioactive molecules. researchgate.net

Access to Vicinal Diamines through Aziridine (B145994) Ring-Opening Initiated by Sulfamate Derivatives

Vicinal diamines (1,2-diamines) are highly valuable structural motifs found in medicines, ligands, and agrochemicals. nih.govchemrxiv.orgresearchgate.net A powerful and stereospecific method for their synthesis involves the intramolecular ring-opening of aziridines by a pendant sulfamate group. nih.govnih.govchemrxiv.org This strategy functions as a detachable tether approach, offering excellent control over regioselectivity and stereospecificity. nih.govchemrxiv.org

The process begins with the synthesis of an aziridine-sulfamate precursor. When these precursors are treated with a base, such as tetrabutylammonium (B224687) hydroxide, the sulfamate nitrogen acts as an internal nucleophile, attacking the aziridine ring. chemrxiv.org This cyclization is highly regioselective, proceeding with 6-exo-selectivity to form a six-membered oxathiazinane heterocycle that contains the desired vicinal diamine motif. nih.govchemrxiv.org

A key feature of this method is its stereospecificity. The configuration of the starting aziridine dictates the stereochemistry of the product. For instance, trans-aziridine sulfamates yield products with an erythro-configuration, while cis-aziridine sulfamates produce a threo-configuration. chemrxiv.org The reaction is compatible with a range of substituents on both the aziridine and the sulfamate, including N-alkyl and N-aryl groups. nih.govresearchgate.netchemrxiv.org Once formed, the resulting oxathiazinane heterocycles can be activated and subsequently ring-opened by a variety of nucleophiles, allowing for the facile installation of diverse functionalities and the construction of complex diamine structures. nih.govchemrxiv.org

Table 2: Stereospecific Aziridine Ring-Opening for Vicinal Diamine Synthesis

Aziridine Substrate StereochemistryProduct ConfigurationSelectivity
trans-Aziridine sulfamateerythro-Vicinal diaminePerfectly regioselective and stereospecific. chemrxiv.org
cis-Aziridine sulfamatethreo-Vicinal diaminePerfectly regioselective and stereospecific. chemrxiv.org

Methods for Generating N,N-Dichloroamines, Nitriles, and Aldehydes from Primary Amines

Primary amines serve as versatile starting materials for the synthesis of various functional groups, including N,N-dichloroamines, nitriles, and aldehydes. Reagents such as N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) and poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) (PCBS) are effective for these transformations. organic-chemistry.orgorganic-chemistry.org These reagents facilitate the oxidative conversion of primary amines into the corresponding N,N-dichloroamines, which can then be further transformed. organic-chemistry.orgorganic-chemistry.org

The conversion of primary amines to nitriles is a valuable transformation in organic synthesis. This can be achieved through an oxidative process using reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO, which provides excellent yields for aliphatic, aromatic, and heterocyclic nitriles. organic-chemistry.org Another approach involves the direct oxidative conversion of primary alcohols into nitriles in aqueous ammonia. organic-chemistry.org

The synthesis of aldehydes from primary amines can also be accomplished using these oxidative methods. The choice of reagent and reaction conditions allows for selective conversion. For example, reductive amination of aldehydes and ketones is a common route to amines, and the reverse transformation provides a pathway to carbonyl compounds. libretexts.orglibretexts.orgnumberanalytics.com

Regioselective and Stereoselective Transformations

Controlling regioselectivity and stereoselectivity is a central goal in modern organic synthesis. These principles refer to the preference for forming one constitutional isomer or stereoisomer over others. masterorganicchemistry.com Enzymes and chiral catalysts are often employed to achieve high levels of selectivity, guiding reactions to produce a specific, desired product. mdpi.com

Application of the Phenylsulfonyl Group as a Regiochemical Controller in Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides is a powerful method for constructing substituted pyrrolidines. However, traditional approaches are often limited to producing 2,4-substitution patterns. thieme-connect.comthieme-connect.de A significant advancement in this area involves using a phenylsulfonyl group as a "temporal regiochemical controller" to access different substitution patterns. thieme-connect.comthieme-connect.denih.gov

In this strategy, the phenylsulfonyl group, incorporated into the dipolarophile, directs the cycloaddition to yield tetrasubstituted pyrrolidines with high regio- and enantioselectivity. thieme-connect.comthieme-connect.de This variant of the cycloaddition reaction, often catalyzed by copper complexes, overcomes the limitations of previous methods. thieme-connect.de The scope of the reaction is broad, accommodating various electronically different aromatic substituents on the azomethine ylide. thieme-connect.com

Crucially, the directing phenylsulfonyl group can be subsequently cleaved under reductive conditions (e.g., using Na(Hg)). thieme-connect.com This removal provides access to 2,3-substituted pyrrolidines, a substitution pattern not readily accessible through conventional [3+2] cycloadditions. thieme-connect.comthieme-connect.de This approach highlights the utility of the phenylsulfonyl group not just as a participating functional group but as a strategic tool to guide the course of a reaction before being removed, thereby expanding the synthetic utility of the cycloaddition. thieme-connect.comnih.gov

In-Depth Computational Analysis of this compound Remains Elusive

Despite extensive searches for computational and theoretical chemistry investigations into the specific chemical compound this compound, detailed research findings remain largely unavailable in the public domain. While numerous studies have employed sophisticated computational methods to analyze related benzenesulfonamide derivatives, a dedicated and comprehensive theoretical examination of this compound, as specified in the requested outline, has not been identified in the current body of scientific literature.

Computational chemistry is a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely used to provide deep insights into molecules at the atomic level. Furthermore, these theoretical approaches are instrumental in simulating and interpreting spectroscopic data, including vibrational (IR/Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra.

For many analogous sulfonamide compounds, researchers have successfully utilized these methods. For instance, studies on N-substituted benzenesulfonamides have leveraged DFT calculations to optimize molecular geometries and understand electronic structures. chemijournal.comrmit.edu.vn FMO analysis in these related molecules has been crucial in predicting their reactivity and the nature of their chemical interactions. chemijournal.comresearchgate.net Similarly, NBO and MEP studies have provided valuable information on charge distribution and the sites susceptible to electrophilic or nucleophilic attack. chemijournal.comjsaer.com

Moreover, the theoretical simulation of spectra for various benzenesulfonamide derivatives has been shown to correlate well with experimental data, aiding in the structural characterization and assignment of spectral features. mdpi.commjcce.org.mk These computational investigations are vital for understanding the fundamental properties of this class of compounds.

However, the specific application of these detailed computational methodologies to this compound is not documented in the available research. Consequently, the generation of specific data tables for its molecular geometry, FMO energies, NBO interactions, and simulated spectroscopic values is not possible at this time. The scientific community has yet to publish a focused study that provides the necessary empirical or calculated data to construct a thorough and scientifically accurate article based on the requested detailed outline.

While the foundation for such an analysis is well-established within the field of computational chemistry, the absence of a specific research focus on this compound means that a detailed discussion of its computational and theoretical chemistry, as per the requested structure, cannot be provided.

Computational and Theoretical Chemistry Investigations of Chloro Phenylsulfonyl Azanide

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and reactivity. libretexts.org This analysis involves identifying all possible spatial arrangements of atoms (conformers) that result from rotation around single bonds and determining their relative stabilities. libretexts.orgyoutube.com

The potential energy surface (PES) of chloro(phenylsulfonyl)azanide is mapped by systematically rotating the key dihedral angles, primarily those associated with the C-S and S-N bonds. These rotations reveal various conformers, with their stability being influenced by factors like torsional strain and steric interactions. libretexts.orglibretexts.org Staggered conformations are typically energy minima (stable conformers), while eclipsed conformations represent energy maxima (transition states between conformers). youtube.comscielo.org.mx

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy of each conformation. The results allow for the identification of the most stable, or ground-state, conformer and the energy barriers required to transition between different stable forms. mdpi.comresearchgate.net For this compound, the orientation of the phenyl group relative to the sulfonyl group and the position of the chlorine atom are key determinants of conformational stability.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational chemistry findings for similar aromatic sulfonyl compounds.

ConformerDihedral Angle (C-S-N-Cl)Relative Energy (kJ/mol)Stability
Anti180°0.0Most Stable
Gauche60°5.2Meta-stable
Eclipsed15.8Unstable (Transition State)

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an indispensable tool for deciphering the intricate steps of chemical reactions. It allows chemists to visualize the transformation from reactants to products, including the high-energy transition states that govern reaction rates. nih.gov

For a reaction involving this compound, such as its role as a nitrene source or its hydrolysis, computational methods can map the entire reaction pathway. researchgate.net This involves locating the geometry of the transition state (TS), which is the highest point on the minimum energy path connecting reactants and products. nih.govnih.gov The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), a critical factor in determining the reaction kinetics. nih.gov

Techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to model reactions in complex environments, such as within an enzyme active site. nih.gov By analyzing the transition state structure, researchers can understand the key bond-breaking and bond-forming events that define the reaction mechanism. nih.gov

Table 2: Calculated Activation Barriers for a Hypothetical Reaction of this compound This table presents hypothetical data illustrating how computational modeling quantifies reaction barriers.

Reaction StepDescriptionCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Step 1N-Cl bond cleavage25.5
Step 2Nucleophilic attack18.2
OverallRate-determining step25.5

The solvent in which a reaction occurs can dramatically influence its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comnih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to account for these effects. frontiersin.orgresearchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. numberanalytics.comfrontiersin.org

By performing calculations with different implicit solvents, researchers can predict how reaction energy profiles and activation barriers change in various environments. For reactions involving charged or highly polar species, like the this compound anion, polar solvents are expected to have a significant stabilizing effect, potentially lowering the activation energy and accelerating the reaction. nih.govrsc.org

Table 3: Effect of Implicit Solvent Models on a Hypothetical Reaction Barrier This table shows representative data on how solvent polarity can affect calculated activation energies.

SolventDielectric Constant (ε)Calculated Activation Free Energy (ΔG‡) (kcal/mol)
Gas Phase131.4
Toluene2.428.9
Acetonitrile37.522.1
Water78.420.5

Applications in Rational Materials Design and Functionalization

The insights gained from computational studies of this compound can be leveraged for the rational design of new materials with tailored properties. Modeling its interactions with various substrates can guide the development of advanced functional materials.

Organic Materials & COFs: Covalent Organic Frameworks (COFs) are crystalline porous polymers with highly tunable structures. mdpi.comuni-muenchen.deresearchgate.net Computational modeling can predict how this compound or its derivatives could be incorporated into a COF structure, either as a building block (linker) or as a guest molecule within the pores. nih.govnih.gov Such studies can help design COFs for specific applications like catalysis or chemical sensing by predicting binding energies and the geometric fit of the molecule within the framework. researchgate.net

Graphene Derivatives: Graphene, a single layer of carbon atoms, and its derivatives are materials with exceptional electronic and mechanical properties. nih.gov DFT calculations can model the covalent and non-covalent functionalization of graphene surfaces with this compound. rsc.orgmdpi.com These models can predict the binding energy, electronic structure modifications, and stability of the resulting composite material, guiding the experimental synthesis of functionalized graphene for use in electronics or sensors. rsc.orgarxiv.org

Table 4: Calculated Binding Energies of this compound with Various Materials This table provides hypothetical binding energy data to illustrate the strength of interaction between the compound and different host materials, as would be predicted by computational modeling.

MaterialType of InteractionCalculated Binding Energy (eV)
GrapheneNon-covalent (π-π stacking)-0.85
Graphene OxideCovalent (amide linkage)-2.15
Imine-based COFGuest-Host (pore inclusion)-1.20
Amide-based COFGuest-Host (H-bonding)-1.55

Catalysis Employing Chloro Phenylsulfonyl Azanide and Its Derivatives

Transition Metal-Catalyzed Processes in C-N Bond Formation

Transition metal catalysis offers powerful and selective methods for constructing C-N bonds. Chloro(phenylsulfonyl)azanide and its related sulfonyl azides and N-chlorosulfonamides serve as key reagents in these processes, acting as sources of nitrogen or as oxidants in reactions catalyzed by metals such as rhodium, iridium, palladium, manganese, and ruthenium.

The use of organic azides, particularly sulfonyl azides, as nitrogen sources in transition metal-catalyzed C-H amination reactions represents a significant advancement in C-N bond formation. sioc-journal.cnnih.gov This approach is advantageous as it is atom-economical and produces dinitrogen (N₂) as the only byproduct. sioc-journal.cn Various transition metals, including rhodium, iridium, ruthenium, and cobalt, have been shown to effectively catalyze these reactions. nih.gov

Rhodium(III) and Iridium(III) catalysts have been extensively studied for the direct C-H amination of arenes using sulfonyl azides as the amino source. sioc-journal.cn The catalytic cycle is generally understood to proceed through three main stages:

C-H Activation: A chelation-assisted cyclometalation occurs, where the catalyst coordinates to a directing group on the substrate and activates a C-H bond to form a metal-carbon bond. nih.gov

C-N Bond Formation: The sulfonyl azide (B81097) coordinates to the metal center, followed by the release of N₂ to generate a metal-nitrenoid intermediate. This intermediate then undergoes insertion into the metal-carbon bond to form the C-N bond. nih.gov

Catalyst Regeneration: The product is released, often through protodemetalation, regenerating the active catalyst for the next cycle. nih.gov

This methodology allows for the amination of various C(sp²)-H bonds with directing groups like pyridine, amide, or ketoxime, using not only sulfonyl azides but also aryl and alkyl azides. sioc-journal.cnnih.gov

A transition metal- and catalyst-free method has also been developed for the synthesis of N-sulfonyl amidines from the direct reaction of sulfonyl azides with tertiary or secondary amines. nih.gov This green chemistry approach proceeds via the in situ aerobic oxidation of amines under reflux conditions. nih.gov

Table 1: Synthesis of N-sulfonylamidines from Sulfonyl Azides and Amines This table is interactive. Users can sort columns by clicking on the headers.

Entry Sulfonyl Azide Amine Product Yield (%)
1 p-Toluenesulfonyl azide Triethylamine N-(1-(diethylamino)ethylidene)-4-methylbenzenesulfonamide 82
2 Benzenesulfonyl azide Triethylamine N-(1-(diethylamino)ethylidene)benzenesulfonamide 78
3 4-Nitrobenzenesulfonyl azide Triethylamine N-(1-(diethylamino)ethylidene)-4-nitrobenzenesulfonamide 75
4 Camphorsulfonyl azide Triethylamine N-(1-(diethylamino)ethylidene)camphorsulfonamide 63
5 Methylsulfonyl azide Triethylamine N-(1-(diethylamino)ethylidene)methanesulfonamide 71
6 p-Toluenesulfonyl azide Tripropylamine N-(1-(dipropylamino)propylidene)-4-methylbenzenesulfonamide 75
7 p-Toluenesulfonyl azide Tributylamine N-(1-(dibutylamino)butylidene)-4-methylbenzenesulfonamide 72

Data sourced from a study on the transition metal- and catalyst-free synthesis of N-sulfonyl amidines. nih.gov

Palladium-catalyzed C-H chlorination has emerged as a significant strategy in organic synthesis, though the use of N-chlorosulfonamides as the chlorine source is a specific and less common variant. thieme-connect.comchemrxiv.org In many palladium-catalyzed chlorination reactions, other reagents like N-chlorosuccinimide (NCS) or copper(II) chloride are employed as the chlorine source. rsc.org In some systems, N-chlorosulfonamides have been found to be ineffective. rsc.org

However, a notable exception is the mild, palladium-catalyzed ortho-chlorination of acetanilide (B955) using N-chloro-N-fluorobenzenesulfonylamide (CFBSA) as the chlorinating agent. thieme-connect.com This reaction proceeds with anilide as the directing group, leading to selective C-H activation and formation of ortho-chlorinated anilides in yields ranging from 28% to 82%. thieme-connect.com The reaction is promoted by the decomposition of the N-fluorobenzenesulfonylamine byproduct in the presence of the palladium catalyst. thieme-connect.com

Table 2: Palladium-Catalyzed Ortho-Chlorination of Acetanilides with CFBSA This table is interactive. Users can sort columns by clicking on the headers.

Substrate Product Yield (%)
Acetanilide 2-Chloroacetanilide 82
4-Methylacetanilide 2-Chloro-4-methylacetanilide 75
4-Methoxyacetanilide 2-Chloro-4-methoxyacetanilide 68
4-Fluoroacetanilide 2-Chloro-4-fluoroacetanilide 71
3-Methylacetanilide 2-Chloro-3-methylacetanilide 55

Data represents a selection of results from the study on Pd-catalyzed chlorination using CFBSA. thieme-connect.com

This specific application highlights the potential of N-chlorosulfonamide derivatives in palladium catalysis, although their broader utility in this context remains an area for further exploration.

Manganese catalysts have proven to be highly effective for the challenging C-H amination of allylic systems, offering both high reactivity and excellent chemoselectivity. These catalysts can functionalize a wide range of C(sp³)-H bonds, including those that are typically less reactive, while tolerating other functional groups.

A key development in this area is the use of manganese(III) perchlorophthalocyanine, [Mn(III)(ClPc)], for intermolecular allylic C-H amination. nih.gov This catalyst system allows for the selective amination of various cyclic and linear olefins, including complex natural products. nih.gov The reaction demonstrates high site-, regio-, and diastereoselectivity, often exceeding 20:1. nih.gov The proposed mechanism for this transformation involves a stepwise process, which contributes to its high selectivity. nih.govsioc-journal.cn

For intramolecular C-H amination of sulfamate (B1201201) esters, manganese(tert-butylphthalocyanine) [Mn(tBuPc)] has been identified as a superior catalyst. It is capable of aminating strong aliphatic C-H bonds while maintaining the high chemoselectivity for allylic C-H amination seen with iron catalysts. This manganese catalyst shows a significant improvement in yield for the amination of benzylic and allylic C-H bonds in linear sulfamate esters compared to iron-based systems.

Table 3: Comparison of Manganese and Iron Catalysts in Intramolecular C-H Amination of Sulfamate Esters This table is interactive. Users can sort columns by clicking on the headers.

Substrate Type Product Yield with Fe Catalyst (%) Yield with Mn Catalyst (%)
Benzylic 6 45 78
Allylic 7 60 85
2° Aliphatic 8 10 35
1° Aliphatic 9 <5 20

Yields are for the intramolecular amination of unsubstituted linear sulfamate esters.

Ruthenium catalysts play a crucial role in the cycloaddition of azides and alkynes, specifically in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). thieme-connect.comnih.gov This reaction is a powerful tool for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are isomers of the 1,4-disubstituted triazoles produced by the more common copper-catalyzed "click" reaction. nih.govresearchgate.net

The most effective catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). thieme-connect.com These catalysts are active with a broad range of primary and secondary azides and both terminal and internal alkynes. thieme-connect.com The reaction typically proceeds in a non-protic solvent like benzene (B151609) or toluene. researchgate.net

The mechanism of the RuAAC is believed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. thieme-connect.com This is followed by reductive elimination to yield the 1,5-disubstituted triazole product. thieme-connect.com DFT calculations suggest that the reductive elimination step is rate-determining. thieme-connect.com

Table 4: Scope of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) This table is interactive. Users can sort columns by clicking on the headers.

Azide Alkyne Catalyst Product
Benzyl azide Phenylacetylene Cp*RuCl(PPh₃)₂ 1-Benzyl-5-phenyl-1H-1,2,3-triazole
1-Azidohexane 1-Octyne Cp*RuCl(COD) 1-Hexyl-5-hexyl-1H-1,2,3-triazole
Phenyl azide Diphenylacetylene Cp*RuCl(COD) 1,4,5-Triphenyl-1H-1,2,3-triazole

Illustrative examples of the RuAAC reaction. thieme-connect.com

Development of Metal-Free Catalytic Systems

While transition metal catalysis is powerful, the development of metal-free systems is a growing area of interest due to the potential for reduced cost and toxicity. Photochemical methods, in particular, offer a mild and efficient alternative for C-N bond formation.

The direct photochemical amination of aromatic C-H bonds using N-chloroamines has been known for some time but has seen a resurgence with modern synthetic techniques. chemrxiv.org This reaction proceeds via the photolysis of an N-chloroamine in the presence of a strong acid to generate a nucleophilic aminyl radical, which then attacks the aromatic ring. chemrxiv.org

This method has been successfully implemented under both batch and continuous flow conditions. Continuous flow processing, in particular, offers significant advantages. It allows for the safe in-situ generation and immediate use of potentially unstable N-chloroamines, mitigating the risks associated with their handling and storage on a larger scale. chemrxiv.org Furthermore, continuous flow reactors can lead to improved productivity compared to batch processes. chemrxiv.org

A typical continuous flow setup involves pumping a solution of the N-chloroamine and a solution of a strong acid, such as methanesulfonic acid, through a transparent tubing wrapped around a UV light source. chemrxiv.org This approach has been shown to be efficient for the amination of a variety of arenes.

Table 5: Comparison of Batch and Continuous Flow Photochemical Amination This table is interactive. Users can sort columns by clicking on the headers.

Substrate Conditions Reaction Time Yield (%) Productivity (g/h)
Benzene with N-chlorodibutylamine Batch 24 h 65 ~0.03
Benzene with N-chlorodibutylamine Continuous Flow < 1 min residence time 70 >1

Comparative data illustrating the advantages of continuous flow processing. chemrxiv.org

The development of these photochemical methods provides a valuable, metal-free pathway for the synthesis of aromatic amines, which are important intermediates in the pharmaceutical and materials industries. chemrxiv.org

Visible-Light-Mediated Catalysis for Heterocycle Synthesis

While direct applications of this compound in visible-light-mediated catalysis for heterocycle synthesis are not extensively documented, the broader class of N-chloro-N-arylsulfonamides has emerged as a versatile precursor for the generation of nitrogen-centered radicals under visible light irradiation. These reactive intermediates are pivotal in the construction of various heterocyclic scaffolds. The homolytic cleavage of the N-Cl bond in these compounds can be initiated by visible light, often facilitated by a photocatalyst, to generate sulfonylamidyl radicals. These radicals can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles.

One notable application involves the generation of amidyl radicals from N-chloro-arylsulfonamides, which can undergo intramolecular hydrogen atom transfer (HAT) followed by cyclization to yield N-arylsulfonylpyrrolidines. researchgate.net This process highlights the potential of this compound to serve as a precursor to the phenylsulfonylamidyl radical, which could be a key intermediate in similar synthetic strategies.

Furthermore, N-chlorosulfonamides have been successfully employed as both the nitrogen and chlorine source in the visible-light-promoted chloramination of olefins. researchgate.net This reaction furnishes vicinal haloamine derivatives, which are valuable building blocks that can be further elaborated into a range of heterocycles. The reaction proceeds under mild conditions and demonstrates the utility of the N-Cl bond in these reagents for difunctionalization of alkenes. The general mechanism is believed to involve the photocatalytic generation of a nitrogen-centered radical, which adds to the olefin, followed by trapping of the resulting carbon-centered radical with a chlorine source.

A photoinduced chloroamination cyclization cascade has also been reported, starting from N-(allenyl)sulfonylamides and using N-chlorosuccinimide (NCS) as the chlorine source. This method leads to the formation of 2-(1-chlorovinyl)pyrrolidines, showcasing a sophisticated approach to heterocycle synthesis initiated by the homolysis of an N-Cl bond. acs.org Although this example uses NCS, it underscores the principle of using an N-chloro amide derivative in photochemical cyclizations.

The following table summarizes representative examples of heterocycle synthesis using N-chloro-N-sulfonylamide derivatives under visible light conditions.

Starting MaterialPhotocatalystHeterocyclic ProductRef.
N-chloro-arylsulfonamidesPPh3/MIN-arylsulfonylpyrrolidines researchgate.net
Olefins and N-chlorosulfonamidesIridium complexVicinal haloamines researchgate.net
N-(allenyl)sulfonylamides and NCSNot specified2-(1-chlorovinyl)pyrrolidines acs.org

These examples collectively suggest that this compound holds significant potential as a reagent in visible-light-mediated heterocycle synthesis. Its ability to generate the phenylsulfonylamidyl radical upon irradiation makes it a candidate for various intra- and intermolecular cyclization strategies, expanding the toolbox for the synthesis of complex nitrogen-containing molecules.

Principles of Catalyst Design and Ligand Development

The rational design of catalysts and the development of sophisticated ligand scaffolds are central to advancing the field of asymmetric catalysis. The incorporation of specific functional groups into a ligand's structure can profoundly influence the catalyst's stability, activity, and the stereochemical outcome of the reaction.

Influence of the Phenylsulfonyl Group in Ligand Scaffolds for Asymmetric Catalysis

The phenylsulfonyl group has been strategically incorporated into a variety of ligand scaffolds to modulate the electronic and steric properties of catalysts, thereby enhancing their performance in asymmetric transformations. Its strong electron-withdrawing nature and steric bulk are key features that can be exploited in catalyst design.

The electron-withdrawing character of the phenylsulfonyl moiety can significantly impact the electronic environment of the metal center in a catalyst. This electronic perturbation can influence the binding of substrates and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed reactions, the presence of a phenylsulfonyl group on a ligand can affect the trans influence, which in turn can alter the stability of the metal-ligand bonds. researchgate.net A stronger trans influence can lead to a more stable catalytic complex, which may translate to higher catalytic activity and selectivity.

The steric hindrance provided by the phenylsulfonyl group also plays a crucial role in controlling the stereoselectivity of a reaction. By creating a well-defined and rigid chiral pocket around the metal center, the phenylsulfonyl group can effectively discriminate between the two prochiral faces of a substrate, leading to high enantioselectivities. The influence of the ligand structure, including the presence of a phenylsulfonyl group, on the diastereoselectivity of catalytic reactions has been noted. researchgate.net In the design of spirocyclic drug candidates, the sulfonyl group has been shown to stabilize spiro transition states during cyclization, highlighting its role in stereochemical control.

The table below presents examples of how the phenylsulfonyl group in ligand scaffolds can influence the outcome of asymmetric catalytic reactions.

Catalyst/Ligand SystemReaction TypeInfluence of Phenylsulfonyl GroupOutcomeRef.
Palladium complexes with phenylsulfinyl-containing ligandsAsymmetric catalysisHigher trans influence compared to tert-butylsulfinyl groupEnhanced complex stability researchgate.net
Ligands with phenylsulfonyl group(3+2) CycloadditionInfluences diastereoselectivity through ligand structureControl of stereochemistry researchgate.net
Spiro-pyrrolidine synthesisIntramolecular couplingStabilizes spiro transition statesStereochemical control mdpi.com

Concluding Perspectives and Future Research Trajectories in Chloro Phenylsulfonyl Azanide Chemistry

Emerging Trends in Reactivity and Synthetic Application Domains

Recent research has solidified NCBSI's role as a powerful and versatile reagent, expanding its applications beyond traditional chlorination. A primary trend is its use as a highly efficient reagent for direct, activator-free chlorination of activated arenes and heterocycles. researchgate.netx-mol.com This circumvents the need for more hazardous chlorinating agents, aligning with green chemistry principles. thieme-connect.de

The reactivity of NCBSI is also being harnessed for a variety of oxidative transformations. It has proven to be a mild and selective oxidant for converting primary and secondary alcohols and their ethers into the corresponding aldehydes and ketones. researchgate.netlookchem.com Furthermore, its application in the oxidative chlorosulfonation of S-alkyl isothiouronium salts provides an efficient route to alkyl sulfonyl chlorides, which are crucial synthetic intermediates, with yields reported up to 98%. thieme-connect.com

More novel applications are continually being discovered, highlighting the compound's broad utility. These include:

Oxychlorination of Alkynes: NCBSI is used as a bifunctional reagent for the intermolecular oxychlorination of alkynes, directly constructing versatile halogenated enol esters and ethers. researchgate.net

Conversion of N-Alkoxyamides to Esters: A recently developed mild method utilizes NCBSI for the efficient conversion of N-alkoxyamides into esters. researchgate.net

Iodination of Aromatics: In conjunction with potassium iodide (KI), NCBSI forms a reagent system for the iodination of aromatic compounds through the in situ generation of iodine monochloride (I-Cl). researchgate.net

A key advantage underpinning these applications is the recyclability of the reagent's precursor, N-(phenylsulfonyl)benzene sulfonamide, which can be recovered from the reaction mixture and reused, making the protocols both cost-effective and environmentally friendly. researchgate.netresearchgate.net

Table 1: Emerging Synthetic Applications of Chloro(phenylsulfonyl)azanide (NCBSI)
Reaction TypeSubstrate ClassKey FeaturesReference
Direct ChlorinationActivated Arenes & HeterocyclesActivator-free, expeditious, eco-friendly researchgate.netx-mol.com
Oxidative ChlorosulfonationAlkyl Halides (via isothiouronium salts)High yields (up to 98%), mild conditions thieme-connect.com
Mild OxidationAlcohols and EthersChemoselective, recyclable precursor researchgate.netlookchem.com
OxychlorinationAlkynesDirect construction of halogenated enol esters/ethers researchgate.net
Ester SynthesisN-AlkoxyamidesMild conversion method researchgate.net
IodinationAromatics (with KI)In situ generation of I-Cl researchgate.net

Prospective Directions for Novel Synthetic Methodology Development

While the current applications of NCBSI are impressive, significant opportunities exist for future development. A primary area of focus will likely be the creation of new synthetic methodologies that broaden its utility.

Expansion of Reaction Scope: Future work could focus on expanding the substrate scope of known reactions to include more complex and sterically hindered molecules, which are often challenging for less reactive reagents.

Development of Catalytic Cycles: Moving beyond stoichiometric use, the development of catalytic systems employing NCBSI would represent a major advance in atom economy. This could involve identifying catalysts that can regenerate the active chlorinating species in situ.

Novel Reaction Discovery: The established electrophilic nature of the chlorine atom in NCBSI suggests potential for new reaction pathways. Drawing parallels with other N-chloro reagents, prospective research could explore its use in transformations such as catalytic aziridination, aminohydroxylation, and other cyclization reactions.

Advancements in Predictive Theoretical and Computational Approaches for this compound Research

In-silico studies have already provided significant insights into the high reactivity of NCBSI. Comparative computational analyses have been performed to determine its electrophilic character relative to other common N-chloro reagents. researchgate.netx-mol.comlookchem.com These studies revealed that NCBSI possesses a longer N–Cl bond length and lower bond dissociation energy, which accounts for its heightened reactivity without the need for an activator. thieme-connect.com

Looking forward, the application of a broader range of computational techniques, already used for the wider class of sulfonamides, can accelerate research and discovery.

Density Functional Theory (DFT): DFT calculations can be used to systematically investigate reaction mechanisms, predict reactive sites on complex molecules, and understand the electronic factors that govern reaction rates. researchgate.net Such studies can also be used to calculate and assign spectroscopic data, aiding in the characterization of new compounds and intermediates. bohrium.com

Molecular Docking and QSAR: For applications in medicinal chemistry, molecular docking can predict the binding interactions of NCBSI-derived products with biological targets like enzymes. nih.govnih.gov This, combined with Quantitative Structure-Activity Relationship (QSAR) studies, can guide the design of new molecules with enhanced biological activity.

Predictive Toxicology: In silico tools can be employed to predict the toxicological profiles of new compounds derived from NCBSI, allowing for an early-stage assessment of their potential as pharmaceuticals or agrochemicals. royalsocietypublishing.org

By integrating these predictive models, researchers can more rationally design experiments, screen for promising new reactions, and gain deeper mechanistic insights, thereby accelerating the development of novel applications for this compound.

Table 2: Predictive and Computational Approaches in Sulfonamide Research
Computational MethodApplication / Research GoalRelevance to this compoundReference
In-silico Comparative AnalysisDetermine relative electrophilicity and reactivitySuccessfully explained the high reactivity of NCBSI compared to other N-chloro reagents. researchgate.netthieme-connect.com
Density Functional Theory (DFT)Predict reactive sites, elucidate reaction mechanisms, calculate propertiesCan be used to map out new reaction pathways and understand regioselectivity. researchgate.netbohrium.com
Molecular DockingInvestigate protein-ligand binding modesCan guide the design of biologically active molecules synthesized using NCBSI. nih.govnih.gov
In Silico ADME/T PredictionPredict absorption, distribution, metabolism, excretion, and toxicityEnables early-stage safety and bioavailability assessment of novel derivatives. royalsocietypublishing.org

Q & A

Q. What are the standard synthetic routes for preparing Sodium chloro(phenylsulfonyl)azanide, and how do reaction conditions influence yield?

Sodium this compound (Chloramine B) is typically synthesized via chlorination of benzenesulfonamide derivatives. A common method involves reacting benzenesulfonamide with sodium hypochlorite (NaOCl) under alkaline conditions. The reaction requires precise pH control (pH 9–10) to maximize chlorination efficiency while minimizing side reactions like over-oxidation. Temperature (10–25°C) and stoichiometric ratios (1:1.2 sulfonamide:NaOCl) are critical for yields above 85% . Characterization via FT-IR (S=O stretch at ~1150 cm⁻¹) and NMR (aryl proton signals at δ 7.5–8.0 ppm) confirms structural integrity .

Q. How should researchers handle and store Sodium this compound to ensure stability?

The compound is hygroscopic and decomposes upon exposure to moisture or light. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Safety protocols include using PPE (gloves, goggles) due to its GHS07 (acute toxicity) and GHS08 (sensitization) classifications . Conduct stability tests via accelerated aging (40°C/75% RH for 30 days) to assess degradation products using HPLC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the chlorine-release behavior of Sodium this compound in aqueous systems?

The compound hydrolyzes in water to release hypochlorous acid (HOCl), a potent oxidizing agent. The rate of Cl⁻ release depends on pH: under acidic conditions (pH <5), hydrolysis accelerates, generating HOCl (k = 1.2 × 10⁻³ s⁻¹ at 25°C). In neutral/basic media, stability increases due to sodium ion stabilization of the sulfonylazanide moiety. Monitor reaction kinetics via iodometric titration or UV-Vis spectroscopy (λ = 292 nm for HOCl) .

Q. How can researchers resolve contradictions in reported toxicity data for Sodium this compound?

Discrepancies arise from exposure routes and species-specific responses. For example, oral LD₅₀ in rats is 450 mg/kg (class 3 toxicity), while inhalation LC₅₀ in mice is 120 mg/m³ (class 2). To reconcile data, use OECD Guideline 423 (acute oral toxicity) and OECD 403 (inhalation studies) with standardized dosing. Cross-validate with in vitro assays (e.g., HEK293 cell viability) to assess tissue-specific effects .

Q. What advanced spectroscopic techniques are recommended for characterizing degradation byproducts of this compound derivatives?

High-resolution mass spectrometry (HRMS) and X-ray photoelectron spectroscopy (XPS) are critical. HRMS identifies sulfonic acid derivatives (e.g., benzenesulfonic acid, m/z 157.01) formed during hydrolysis. XPS confirms oxidation state changes (Cl 2p₃/₂ peaks at 198.5 eV for N–Cl bonds). Pair with DFT calculations to model degradation pathways .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study the antimicrobial efficacy of Sodium this compound in biofilm inhibition?

Use a microtiter plate assay with Pseudomonas aeruginosa biofilms. Prepare serial dilutions (0.1–10 mM) of the compound in LB broth. Quantify biofilm biomass via crystal violet staining (OD₅₉₀) and compare to chloramine-T controls. Include ROS scavengers (e.g., thiourea) to isolate oxidative vs. non-oxidative mechanisms. Statistical analysis via ANOVA (p <0.05) ensures reproducibility .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies?

Apply probit analysis for LD₅₀/LC₅₀ calculations and benchmark dose (BMD) modeling for subchronic exposure. Use software like EPA’s BMDS or R packages (e.g., ‘drc’) to fit nonlinear models (Hill equation, Weibull). Address variability via bootstrap resampling (10,000 iterations) .

Safety & Regulatory Compliance

Q. What are the critical GHS-compliant labeling requirements for Sodium this compound?

Labeling must include:

  • Signal word: “Danger” (GHS05 for corrosion, GHS07/GHS08 for toxicity).
  • Hazard statements: H314 (skin corrosion), H335 (respiratory irritation).
  • Precautionary codes: P280 (gloves/face shield), P305+P351+P338 (eye exposure protocol).
    Document SDS sections 9 (physical properties) and 11 (toxicological data) per REACH guidelines .

Data Contradiction & Reproducibility

Q. How can researchers address inconsistencies in reported reaction yields for this compound synthesis?

Systematically vary parameters:

  • Catalyst: Compare AlCl₃ (Friedel-Crafts) vs. solvent-free methods.
  • Purity of reagents: Use HPLC-grade benzenesulfonamide (>99.5%) to minimize byproducts.
    Report yields with error margins (±5%) and share raw NMR/LC-MS data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.